molecular formula C17H27ClN4O2 B13487413 Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B13487413
M. Wt: 354.9 g/mol
InChI Key: PMXUEQMTCDVMKX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a carbamimidamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the carbamimidamidophenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a wide range of products, depending on the functional groups involved .

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride include:

Uniqueness

Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H27ClN4O2

Molecular Weight

354.9 g/mol

IUPAC Name

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H26N4O2.ClH/c1-17(2,3)23-16(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)20-15(18)19;/h4-7,13H,8-11H2,1-3H3,(H4,18,19,20);1H

InChI Key

PMXUEQMTCDVMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N=C(N)N.Cl

Origin of Product

United States

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